3-(2-chlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
Description
This compound is a 1,2-oxazole derivative featuring a 2-chlorophenyl group at position 3, a nitrile group at position 4, and an (E)-configured ethenyl bridge substituted with a 4-methoxyphenylamino group at position 3. Its molecular formula is C₁₉H₁₃ClN₃O₂ (calculated molecular weight: 350.78 g/mol).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-24-14-8-6-13(7-9-14)22-11-10-18-16(12-21)19(23-25-18)15-4-2-3-5-17(15)20/h2-11,22H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYXBRSPXSIEI-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenyl moiety, which is known to enhance biological activity.
- An oxazole ring , contributing to its pharmacological properties.
- A methoxyphenyl group that may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing oxazole rings demonstrate significant anticancer properties. In vitro studies have shown that derivatives of oxazole exhibit cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo fibroblast)
The compound's structure suggests it may inhibit cell proliferation through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest at the G2/M phase
A comparative analysis of similar compounds revealed that those with methoxy and chlorophenyl substitutions often show enhanced potency against cancer cells. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, highlighting the potential effectiveness of this class of compounds in oncology .
Anti-inflammatory and Analgesic Properties
Oxazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the methoxy group is thought to contribute to this activity by modulating inflammatory pathways. Studies have indicated that such compounds can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of key enzymes : The compound may inhibit enzymes critical for tumor growth and inflammation.
- Interaction with cellular receptors : Similar compounds have shown affinity for protein targets associated with cancer progression and inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity in HeLa cells with an IC50 < 10 µM. |
| Study 2 | Reported anti-inflammatory effects via inhibition of COX enzymes. |
| Study 3 | Showed potential as a selective agonist for chemokine receptors, suggesting roles in immune modulation. |
Toxicity and Safety Profile
While promising, the safety profile of this compound needs careful evaluation. Preliminary data indicate potential toxicity at high doses, necessitating further investigation into its pharmacokinetics and long-term effects .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a complex structure that includes an oxazole ring, which is known for its biological activity. The presence of the chlorophenyl and methoxyphenyl substituents contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may also share similar properties .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Research indicates that certain derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for developing treatments for diseases where oxidative stress plays a significant role, such as neurodegenerative disorders .
Neuroprotective Effects
Emerging evidence suggests that compounds with oxazole rings can exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of neuroinflammation are possible mechanisms through which this compound may exert protective effects against neuronal damage .
Case Studies
- Anticancer Activity : A study conducted on various derivatives similar to 3-(2-chlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile found that they significantly inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
- Neuroprotection : In a model of oxidative stress-induced neuronal injury, the compound demonstrated a capacity to reduce neuronal death by modulating oxidative stress markers and inflammatory cytokines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- Antioxidant Studies : A comparative analysis showed that derivatives with similar structural features exhibited varying degrees of antioxidant activity, with some compounds effectively reducing lipid peroxidation and enhancing cellular antioxidant defenses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their variations:
Key Observations :
- Amino Substituents: The dimethylaminoethyl group in introduces basicity, which may enhance water solubility compared to the methoxyphenylamino group in the target compound.
- Halogenation : Dichlorophenyl () and chloro-fluorophenyl () substituents increase molecular weight and lipophilicity, likely impacting membrane permeability.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Q & A
Q. Critical Reaction Conditions :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate coupling but may degrade sensitive groups . |
| Catalyst | Pd(PPh₃)₄ or CuI | Palladium catalysts improve coupling efficiency; copper is cost-effective for simpler reactions . |
| Solvent | DMF or THF | Polar aprotic solvents enhance intermediate solubility . |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 406.0821) .
- X-ray Crystallography : Resolves stereochemistry of the (E)-ethenyl group and confirms crystal packing .
Advanced: How can researchers optimize synthesis using Design of Experiments (DoE)?
Methodological Answer:
DoE identifies critical variables for yield optimization:
Factor Screening : Test variables like temperature, catalyst loading, and solvent ratio using fractional factorial design .
Response Surface Modeling : Central Composite Design (CCD) models interactions (e.g., temperature vs. catalyst) to predict optimal conditions .
Validation : Confirm predicted yields (e.g., 75–85%) in triplicate runs.
Q. Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temp. | 60°C | 80°C | 72°C |
| Catalyst (mol%) | 2% | 5% | 3.5% |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions arise from assay variability or impurities. Strategies include:
- Purity Assessment : Use HPLC (>98% purity) to rule out byproduct interference .
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
- SAR Analysis : Evaluate substituent effects (e.g., 2-chlorophenyl enhances cytotoxicity, while methoxyphenyl modulates solubility) .
Q. Example SAR Table :
| Substituent | LogP | Cytotoxicity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|---|
| 2-Cl-phenyl | 3.2 | 12.5 | 0.8 |
| 4-MeO-phenyl | 2.8 | >50 | 2.1 |
Advanced: How does the (E)-ethenyl linker affect electronic properties and binding affinity?
Methodological Answer:
The (E)-configuration ensures planar geometry, facilitating π-π stacking with biological targets. Computational methods reveal:
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) indicate charge-transfer potential .
- Molecular Docking : The linker aligns with hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) .
- Electronic Effects : Electron-withdrawing chlorophenyl groups polarize the ethenyl bond, enhancing electrophilicity .
Basic: What are critical solubility and stability considerations?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (solubility: ~10 mg/mL); dilute in PBS for assays .
- Stability :
- Store at -20°C under argon to prevent oxidation of the ethenyl group .
- Avoid prolonged exposure to light (UV degradation of oxazole ring) .
Advanced: What computational approaches predict interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
